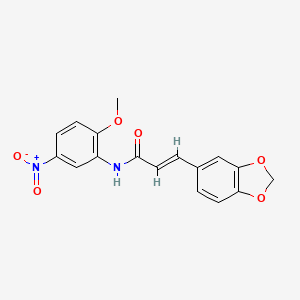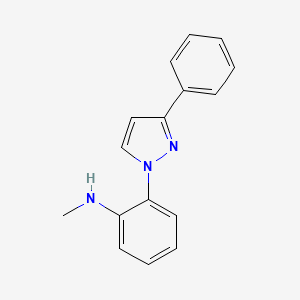
2-(4-methoxyphenyl)-3-(4-pyridinyl)-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methoxyphenyl)-3-(4-pyridinyl)-4(3H)-quinazolinone, commonly known as MPQ, is a heterocyclic organic compound with a quinazoline core structure. MPQ has gained significant attention in the scientific community for its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research.
科学研究应用
MPQ has shown promising results in various scientific research applications. It has been found to exhibit potent anticancer activity against several cancer cell lines, including breast, lung, colon, and prostate cancer. MPQ has also been reported to possess anti-inflammatory, antifungal, and antibacterial properties. Moreover, MPQ has been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes.
作用机制
The mechanism of action of MPQ is not fully understood. However, several studies have suggested that MPQ induces apoptosis (programmed cell death) in cancer cells by activating the intrinsic apoptotic pathway. MPQ has also been found to inhibit the activity of some enzymes, such as topoisomerase I and II, which are involved in DNA replication and cell division.
Biochemical and Physiological Effects
MPQ has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. MPQ has also been reported to reduce the production of pro-inflammatory cytokines and inhibit the activity of some enzymes involved in inflammation. Moreover, MPQ has been found to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
MPQ has several advantages for lab experiments. It is easily synthesized in good yield and purity, making it readily available for research purposes. MPQ has also been shown to exhibit potent activity against several cancer cell lines and has potential applications in drug discovery. However, MPQ has some limitations for lab experiments. It is relatively insoluble in water, which may limit its use in some assays. Moreover, the mechanism of action of MPQ is not fully understood, which may hinder its development as a therapeutic agent.
未来方向
MPQ has several potential future directions. One possible direction is the development of MPQ as a therapeutic agent for cancer treatment. Further studies are needed to elucidate the mechanism of action of MPQ and to optimize its pharmacological properties. Another possible direction is the use of MPQ as a fluorescent probe for the detection of metal ions. MPQ may also have potential applications in the synthesis of metal complexes for catalysis and material science. Moreover, further studies are needed to explore the potential of MPQ as a neuroprotective agent and its applications in inflammation and infection.
Conclusion
In conclusion, MPQ is a heterocyclic organic compound with a quinazoline core structure that has gained significant attention in the scientific community for its potential applications in various fields. MPQ has shown promising results in various scientific research applications, including cancer research, drug discovery, and material science. Further studies are needed to elucidate the mechanism of action of MPQ and to optimize its pharmacological properties. MPQ has several potential future directions, including the development of MPQ as a therapeutic agent for cancer treatment, the use of MPQ as a fluorescent probe for the detection of metal ions, and its applications in inflammation and infection.
合成方法
Several methods have been reported in the literature for the synthesis of MPQ. One of the most commonly used methods involves the condensation of 4-methoxyaniline with 4-pyridinecarboxaldehyde in the presence of ammonium acetate and acetic acid. The resulting intermediate is then cyclized using phosphoryl chloride to obtain MPQ in good yield and purity.
属性
IUPAC Name |
2-(4-methoxyphenyl)-3-pyridin-4-ylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-25-16-8-6-14(7-9-16)19-22-18-5-3-2-4-17(18)20(24)23(19)15-10-12-21-13-11-15/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXUZQBCEPREAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{1-[(4-nitrobenzylidene)amino]-1H-benzimidazol-2-yl}methanol](/img/structure/B5795104.png)
![4-[(2-naphthyloxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5795107.png)




![1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5795134.png)
![N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-naphthalenesulfonamide](/img/structure/B5795137.png)



![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5795162.png)
![1-{2-[(4-nitrophenyl)thio]benzoyl}piperidine](/img/structure/B5795168.png)